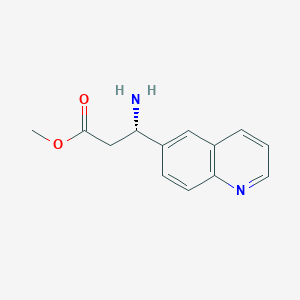
Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6-bromoquinoline with methyl 3-aminopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinoline N-oxide: An oxidized form with different reactivity.
Tetrahydroquinoline: A reduced form with distinct properties.
Uniqueness
Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)9-4-5-12-10(7-9)3-2-6-15-12/h2-7,11H,8,14H2,1H3/t11-/m0/s1 |
InChI Key |
RIMQSIUVXNJUSP-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


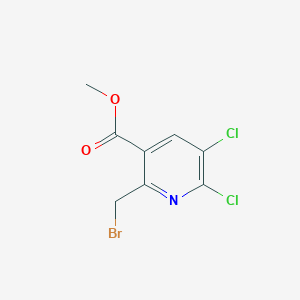
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
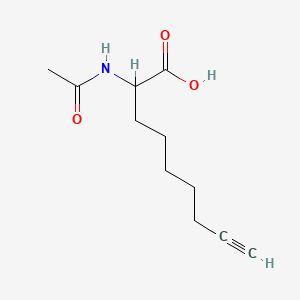
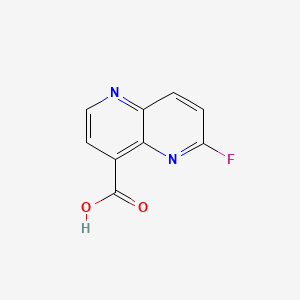
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
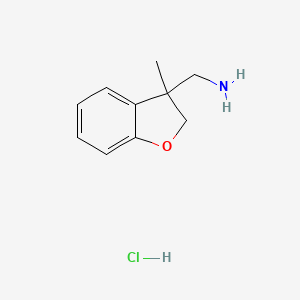
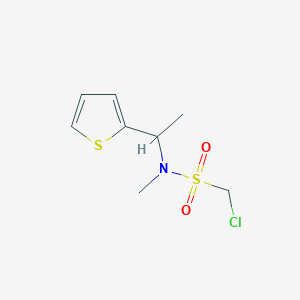
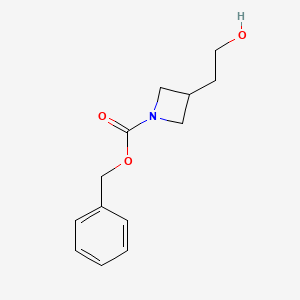
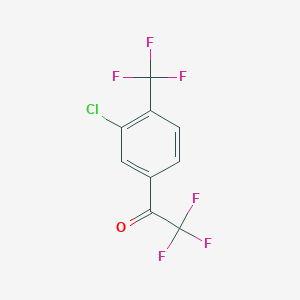
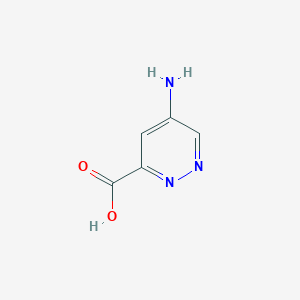
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)

